5-(Hydroxymethyl)indolin-2-one is a compound that belongs to the indolinone family, characterized by its unique bicyclic structure containing an indole and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.
The synthesis and study of 5-(Hydroxymethyl)indolin-2-one are rooted in various organic chemistry research efforts, focusing on the modification of indolinone derivatives for enhanced pharmacological properties. Research articles and synthesis protocols provide insights into its chemical behavior and applications in drug development.
5-(Hydroxymethyl)indolin-2-one can be classified as:
The synthesis of 5-(Hydroxymethyl)indolin-2-one typically involves hydroxymethylation reactions of indolinones using formaldehyde or paraformaldehyde under acidic or basic conditions. A common method includes the use of chiral catalysts to enhance enantioselectivity during the hydroxymethylation process.
The molecular structure of 5-(Hydroxymethyl)indolin-2-one features:
5-(Hydroxymethyl)indolin-2-one participates in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
The mechanism of action for 5-(Hydroxymethyl)indolin-2-one, particularly in anticancer activity, involves:
Studies have suggested that compounds within this class exhibit activity against various cancer cell lines, with mechanisms involving both direct enzyme inhibition and modulation of cellular signaling pathways.
Physical characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions.
5-(Hydroxymethyl)indolin-2-one has several scientific uses:
The indole nucleus—a bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring—represents one of medicinal chemistry’s most privileged scaffolds. Its prevalence in nature (e.g., serotonin, auxins, vinca alkaloids) underpins its exceptional bio-compatibility and target versatility. Indole derivatives interact with diverse biological targets through multiple binding modes, including π-π stacking, hydrogen bonding via the pyrrole NH, and hydrophobic interactions [9]. This adaptability has led to their incorporation into therapeutics across disease domains:
Table 1: Selected FDA-Approved Indole-Based Drugs
Drug Name | Therapeutic Class | Primary Target/Mechanism |
---|---|---|
Sumatriptan | Migraine therapy | 5-HT₁B/₁D serotonin receptor agonist |
Ondansetron | Anti-emetic | 5-HT₃ serotonin receptor antagonist |
Arbidol | Antiviral | Hemagglutinin inhibitor (broad-spectrum) |
Pindolol | Beta-blocker (hypertension) | β-adrenergic receptor antagonist |
The indole scaffold’s synthetic tractability enables extensive structural diversification. Modifications at C-3, N-1, C-5, and the benzene ring modulate potency, selectivity, and pharmacokinetic properties. For instance, electron-donating groups at C-5 enhance binding affinity to serotonin receptors, while bulky substituents at N-1 can improve metabolic stability [9]. This versatility makes indole an indispensable template for designing novel bioactive molecules targeting CNS disorders, cancer, and infectious diseases.
Indolin-2-one (oxindole) derivatives constitute a structurally distinct subclass characterized by a carbonyl group at C-2, conferring a planar, hydrogen-bond-accepting motif critical for target engagement. The oxindole core combines aromatic character with amide-like hydrogen-bonding capacity, enabling interactions with kinase ATP pockets, DNA, and epigenetic regulators [5]. Key structural features driving their pharmacological activity include:
Table 2: Pharmacological Profile of Key Indolin-2-one Derivatives
Compound | Primary Target | Clinical Application | Structural Feature at C-3 |
---|---|---|---|
Sunitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma, GIST | Dialkylaminoethylpyrrole |
Nintedanib | VEGFR, FGFR, PDGFR | Idiopathic pulmonary fibrosis | Dimethoxycarboxylate methyl ester |
Tandutinib | FLT3, c-KIT | Acute myeloid leukemia (investigational) | Piperazinyl quinazoline |
These derivatives exploit the oxindole core as a rigid framework to position substituents for multi-kinase inhibition, demonstrating broad utility in oncology and beyond [5].
5-(Hydroxymethyl)indolin-2-one (CAS: 612487-61-3; Mol. Formula: C₉H₉NO₂; Mol. Weight: 163.17 g/mol) represents a strategically functionalized oxindole analogue gaining prominence in rational drug design. Its structure features a hydroxymethyl (–CH₂OH) group at the C-5 position of the indolin-2-one scaffold, imparting distinctive properties [1] [6]:
Table 3: Key Physicochemical and Commercial Data for 5-(Hydroxymethyl)indolin-2-one
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 612487-61-3 | ChemicalBook [1] |
Molecular Formula | C₉H₉NO₂ | PubChem [4] |
Molecular Weight | 163.17 g/mol | ChemicalBook [1] |
Predicted Boiling Point | 404.9 ± 45.0 °C | ChemicalBook [1] |
Predicted Density | 1.306 ± 0.06 g/cm³ | ChemicalBook [1] |
pKa | 13.95 ± 0.20 | ChemicalBook [1] |
Representative Suppliers | TRC, Matrix Scientific, Pharmint | [1] [6] [7] |
Price Range (Research Use) | $45 (10mg) – $1645 (5g) | ChemicalBook [1] |
Recent applications highlight its pharmacological relevance:
This compound exemplifies how targeted functionalization of core scaffolds generates versatile building blocks for next-generation therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1